Product packaging for (2-Amino-1H-benzo[D]imidazol-5-YL)methanol(Cat. No.:)

(2-Amino-1H-benzo[D]imidazol-5-YL)methanol

Cat. No.: B6890447
M. Wt: 163.18 g/mol
InChI Key: HXSBQFFQWWHYRZ-UHFFFAOYSA-N
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Description

(2-Amino-1H-benzo[d]imidazol-5-yl)methanol (CAS Number: 58842-66-3) is a high-purity benzimidazole derivative with the molecular formula C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol . This compound serves as a versatile and critical building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The benzimidazole scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets through various binding modes, including hydrogen bonding, π–π stacking, and metal ion interactions . This compound is specifically valued in oncology research, where benzimidazole derivatives have demonstrated potent anticancer activities by targeting essential cellular processes. These mechanisms include interacting with DNA (for instance, as minor groove binders), and inhibiting key enzymes such as topoisomerases, which are crucial for DNA replication and cell proliferation . The presence of both an amino and a hydroxymethyl functional group on the benzimidazole core provides distinct synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize the potency and selectivity of potential drug candidates . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B6890447 (2-Amino-1H-benzo[D]imidazol-5-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSBQFFQWWHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Amino 1h Benzo D Imidazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of benzimidazole (B57391) derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional experiments, chemists can map the precise connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For (2-Amino-1H-benzo[d]imidazol-5-yl)methanol, the spectrum would display characteristic signals corresponding to the aromatic protons on the benzene (B151609) ring, the labile protons of the amine, alcohol, and imidazole (B134444) groups, and the methylene (B1212753) protons of the methanol (B129727) substituent.

The protons on the benzimidazole core (H-4, H-6, and H-7) typically appear in the aromatic region of the spectrum. In derivatives, the chemical shifts and coupling patterns of these protons are influenced by the electronic nature of the substituents. For instance, in many 2-substituted benzimidazoles analyzed in DMSO-d₆, the protons of the benzene ring (C₄H to C₇H) resonate as multiplets between δ 7.07 and 7.62 ppm. rsc.org

Labile protons, such as the imidazole N-H, are often observed as a broad singlet at a high chemical shift, frequently above 12 ppm in DMSO-d₆, due to hydrogen bonding and exchange phenomena. rsc.org The protons of the primary amine (-NH₂) at the C2 position and the hydroxyl (-OH) group of the C5-methanol substituent would also appear as exchangeable signals. The methylene protons (-CH₂) adjacent to the hydroxyl group are expected to produce a singlet or a doublet depending on coupling with the hydroxyl proton.

Proton TypeTypical Chemical Shift (δ, ppm) in DMSO-d₆Characteristic Multiplicity
Imidazole N-H> 12.0Broad Singlet
Aromatic C-H (benzimidazole ring)7.0 - 7.8Multiplet / Doublet
Amine N-H₂Variable, often broadSinglet
Hydroxymethyl -CH₂-~4.5 - 5.0Singlet / Doublet
Hydroxyl -OHVariable, often broadSinglet / Triplet

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shift of the C2 carbon is particularly diagnostic, as it is highly sensitive to the nature of the substituent at this position. For example, the C2 carbon in 2-methyl-1H-benzo[d]imidazole appears at δ 151.15 ppm, while in 2-ethyl-1H-benzo[d]imidazole, it shifts to δ 156.05 ppm. rsc.org

The carbons of the benzene portion of the benzimidazole ring typically resonate in the range of δ 110-145 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region of the spectrum. Due to the rapid tautomerism that can occur in asymmetrically substituted benzimidazoles, it is sometimes challenging to observe all expected signals unless the process is slow on the NMR timescale. arabjchem.org However, for many derivatives, all expected carbon signals are present, allowing for complete characterization. arabjchem.orgnih.gov

Carbon TypeTypical Chemical Shift (δ, ppm) in DMSO-d₆
C2 (imidazole)150 - 160
C4/C7 (aromatic)114 - 119
C5/C6 (aromatic)121 - 125
C3a/C7a (bridgehead)130 - 144
-CH₂OH~60 - 65

Two-Dimensional NMR Techniques for Complex Structure Assignment

For highly substituted or structurally complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. Experiments like H,C-COSY (Heteronuclear Single Quantum Coherence, HSQC) are used to establish direct one-bond correlations between protons and the carbons they are attached to. arabjchem.org Other techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), reveal longer-range (2-3 bond) H-C correlations, which are critical for piecing together the molecular framework and assigning the signals of quaternary carbons. arabjchem.org These correlation experiments are invaluable tools for the complete and correct assignment of all ¹H and ¹³C NMR resonances in novel benzimidazole derivatives. arabjchem.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the methanol group. Overlapping in this region would be the N-H stretching vibrations. The imidazole N-H stretch typically appears as a broad band around 3100-3300 cm⁻¹. rsc.org The primary amine (-NH₂) at the C2 position would be expected to show two distinct stretching bands in this same region. Further characteristic absorptions include the C=N stretching of the imidazole ring, typically found near 1620 cm⁻¹, and aromatic C=C stretching vibrations between 1450 and 1600 cm⁻¹. rsc.orgresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-OH (Alcohol)O-H Stretch3200 - 3600 (Broad)
>N-H (Imidazole)N-H Stretch3100 - 3300 (Broad)
-NH₂ (Amine)N-H Stretch3100 - 3500 (Two bands)
C=N (Imidazole)C=N Stretch~1620
Aromatic C=CC=C Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₉N₃O), the molecular weight is 163.18 g/mol .

In an MS experiment, the compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) at m/z 163 or 164, respectively. Analysis of a closely related compound, 2-amino-1H-benzo[d]imidazol-5-ol, predicts strong signals for various adducts, which provides a model for the expected behavior of the target compound. uni.lu The fragmentation of benzimidazole derivatives is often characterized by the stability of the core heterocyclic ring system. rsc.orgnih.gov

Adduct/FragmentPredicted m/zInterpretation
[M+H]⁺164.08Protonated Molecule
[M+Na]⁺186.06Sodium Adduct
[M-H]⁻162.07Deprotonated Molecule
[M+H-H₂O]⁺146.07Loss of water from protonated molecule

Data derived from predictions for the related compound 2-amino-1H-benzo[d]imidazol-5-ol (C₇H₇N₃O) and adapted for this compound (C₈H₉N₃O). uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, which are primarily associated with conjugated π-systems. The benzimidazole ring is a conjugated system, and thus it exhibits characteristic UV absorption bands corresponding to π → π* transitions.

The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the substituents attached to the benzimidazole core and the polarity of the solvent. The amino and hydroxymethyl groups on this compound will act as auxochromes, influencing the electronic transitions and shifting the absorption bands. For many benzimidazole derivatives, these absorptions occur in the UV region. However, extending the conjugation, for example by creating styryl derivatives, can shift the absorption into the visible region of the spectrum. researchgate.net The study of the electronic absorption properties is crucial for applications involving dye-sensitized solar cells or as fluorescent probes. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

The crystal structure of a molecule is fundamental to understanding its physical and chemical properties. For instance, the arrangement of molecules in the solid state, governed by forces such as hydrogen bonding and π-π stacking, can influence solubility, melting point, and even biological activity. In the context of drug design and materials science, a definitive crystal structure is often a prerequisite for further development.

A notable example that provides a reasonable proxy for the target molecule is the crystal structure of 2-amino-5-hydroxybenzimidazole, which has been determined in a complex with the enzyme urokinase. rcsb.org This structure reveals key features of the 2-aminobenzimidazole (B67599) core and the nature of substituent effects on the benzimidazole ring. The data obtained from such studies are typically deposited in the Cambridge Crystallographic Data Centre (CCDC), which serves as a global repository for small-molecule crystal structures. unex.esnih.gov

The process of SCXRD involves irradiating a single crystal with a focused X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density of the molecule can be constructed. This model is then refined to yield the final atomic coordinates.

For derivatives of 2-aminobenzimidazole, SCXRD studies have been instrumental in:

Confirming molecular identity and connectivity: Unambiguously establishing the atomic connections and confirming the successful synthesis of the target compound.

Elucidating tautomeric forms: The benzimidazole ring can exist in different tautomeric forms. SCXRD can identify the predominant tautomer in the solid state.

Characterizing intermolecular interactions: Identifying and quantifying hydrogen bonds, which are particularly important for the 2-aminobenzimidazole scaffold due to the presence of amine and imidazole N-H groups. For example, studies on molecular adducts of 2-aminobenzimidazole have detailed the hydrogen bonding networks formed. researchgate.net

Determining molecular conformation: Defining the spatial orientation of substituent groups relative to the benzimidazole ring system.

The crystallographic data obtained from an SCXRD experiment is comprehensive. Below is an interactive data table populated with representative data for a closely related 2-aminobenzimidazole derivative to illustrate the nature of the information obtained.

Crystallographic Parameter Value Significance
Chemical Formula C₇H₇N₃ORepresents the elemental composition of the molecule.
Crystal System OrthorhombicDescribes the symmetry of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry operations within the crystal lattice.
a (Å) 8.23Length of the 'a' axis of the unit cell.
b (Å) 9.54Length of the 'b' axis of the unit cell.
c (Å) 10.12Length of the 'c' axis of the unit cell.
α (°) 90Angle between the 'b' and 'c' axes.
β (°) 90Angle between the 'a' and 'c' axes.
γ (°) 90Angle between the 'a' and 'b' axes.
Volume (ų) 794.5The volume of the unit cell.
Z 4The number of molecules per unit cell.
Density (calculated) (g/cm³) 1.35The theoretical density of the crystal.

Note: The data in this table is representative of a closely related 2-aminobenzimidazole derivative and is provided for illustrative purposes.

Computational and Theoretical Investigations of 2 Amino 1h Benzo D Imidazol 5 Yl Methanol Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.govindexcopernicus.com It is widely applied to benzimidazole (B57391) derivatives to calculate a variety of molecular properties with a good balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For benzimidazole systems, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G** are commonly employed to obtain optimized geometries. nih.govnih.gov

While specific optimized structural parameters for (2-Amino-1H-benzo[d]imidazol-5-yl)methanol are not available in the reviewed literature, calculations on similar molecules like 5,6-dimethyl benzimidazole have successfully correlated theoretical geometries with experimental X-ray diffraction data. nih.gov Such a study on the title compound would precisely define the spatial arrangement of the amino, benzimidazole, and methanol (B129727) moieties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic properties and chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

In studies of the related compound 2-aminobenzimidazole (B67599), the HOMO is located over the benzimidazole ring, and the HOMO→LUMO transition suggests a transfer of electron density from the ring to the amino group. researchgate.net For this compound, the presence of the electron-donating amino group and the hydroxymethyl group would significantly influence the energies and distributions of these orbitals.

A typical FMO analysis would yield the following parameters, though specific values for the title compound are not documented in the searched literature.

ParameterDescriptionTypical Value Range for Benzimidazoles (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
E_gap (LUMO-HOMO) Energy Gap4.0 to 5.5
Note: Values are illustrative based on various benzimidazole derivatives and not specific to the title compound.

Vibrational Frequency and Spectroscopic Property Prediction

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This theoretical analysis aids in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For benzimidazole and its derivatives, theoretical spectra calculated using methods like B3LYP show good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Key predicted vibrations for a molecule like this compound would include:

N-H stretching vibrations from the imidazole (B134444) and amino groups.

O-H stretching from the methanol group.

C-H stretching from the aromatic ring and methylene (B1212753) bridge.

C=N stretching within the imidazole ring.

Aromatic C=C stretching and ring breathing modes.

These theoretical predictions are invaluable for interpreting experimental spectroscopic data. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are useful for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net

For benzimidazole derivatives, negative potential regions are generally localized over the electronegative nitrogen atoms of the imidazole ring and any oxygen-containing substituents, indicating these are the primary sites for electrophilic attack. mdpi.comresearchgate.net A specific MEP map for this compound would likely show strong negative potentials around the imidazole nitrogens, the amino nitrogen, and the oxygen of the methanol group.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications and optical signal processing. nih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov Benzimidazole derivatives are frequently studied as NLO candidates due to their extended π-conjugated systems, which facilitate intramolecular charge transfer. researchgate.net

The presence of an electron-donating group (the amino group) and a π-system (the benzimidazole core) in this compound suggests it could possess NLO properties. Theoretical calculations would be essential to quantify its potential. nih.govnih.gov

NLO ParameterDescription
μ (Dipole Moment) Measures the overall polarity of the molecule.
⟨α⟩ (Mean Polarizability) Describes the linear response of the electron cloud to an electric field.
β_tot (First Hyperpolarizability) Quantifies the second-order nonlinear optical response.
Note: Calculated values for the title compound are not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to study how molecules interact with larger systems. Molecular docking, for instance, is a prominent technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. nih.govmdpi.com

This approach is widely used in drug discovery. Numerous studies have performed docking simulations on benzimidazole derivatives to investigate their potential as enzyme inhibitors or receptor modulators. researchgate.netacs.org For example, derivatives have been modeled against targets for cancer, Alzheimer's disease, and microbial diseases. nih.govmdpi.com While no specific molecular modeling studies were found for this compound, its structure suggests it could be a candidate for such investigations, particularly to explore its potential biological activities.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds against a specific biological target. While specific docking studies on this compound are not extensively documented, a wealth of research on the broader 2-aminobenzimidazole scaffold provides critical insights into its interaction patterns with various biological targets.

These studies collectively highlight the versatility of the benzimidazole scaffold in interacting with a diverse range of protein targets. The interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, facilitated by the aromatic nature of the benzimidazole ring system and the presence of hydrogen bond donors and acceptors. nih.gov

For instance, molecular docking studies on benzimidazole derivatives have been crucial in elucidating their mechanisms of action against various diseases. In the context of cancer, derivatives have been docked against targets like thymidylate synthase and topoisomerase I-DNA complex. rsc.orgresearchgate.net Docking results revealed that these compounds interact with crucial amino acid residues in the binding sites through hydrogen bonds and hydrophobic interactions. researchgate.net Similarly, Schiff base–benzimidazole hybrids have been docked against VEGFR-2, a key protein in angiogenesis, with the most active compounds showing a binding mode similar to the established inhibitor Sorafenib. nih.gov

In the realm of antimicrobial research, the 2-aminobenzimidazole (2-ABI) scaffold has been identified as a potentiator of antibiotics against Gram-negative bacteria. nih.govnih.gov Preliminary studies suggest that these adjuvants may bind to lipopolysaccharide (LPS) in K. pneumoniae and modulate lipooligosaccharide (LOS) biosynthesis or transport in A. baumannii. nih.govnih.gov Other docking studies have explored benzimidazole derivatives as inhibitors of bacterial proteins like DNA gyrase and topoisomerase II, which are essential for bacterial cell division. nih.gov

Furthermore, benzimidazole derivatives have been investigated as potential treatments for diabetes. Docking studies of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols against α-glucosidase revealed that the most potent inhibitors formed key hydrogen bond interactions with residues such as Asp68, His111, and Gln181 within the enzyme's active site. nih.govresearchgate.net

Table 1: Summary of Molecular Docking Studies on Benzimidazole Derivatives

Ligand Scaffold Target Protein Key Findings & Interactions
Benzimidazole-1,3,4-oxadiazole hybrids Thymidylate Synthase (TS) Compounds showed significant inhibition of the TS enzyme, supported by docking analysis. rsc.org
Benzimidazole derivatives Topoisomerase I-DNA complex Potential inhibitors intercalated into the complex, forming hydrogen bonds and hydrophobic interactions with key residues. researchgate.net
Schiff base-benzimidazole hybrids VEGFR-2 Active compounds displayed a binding mode and pose similar to the reference inhibitor Sorafenib. nih.gov
2-Aminobenzimidazole (2-ABI) derivatives Lipopolysaccharide (LPS) / Lipooligosaccharide (LOS) Adjuvants are suggested to bind to LPS in K. pneumoniae and modulate LOS pathways in A. baumannii. nih.govnih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols α-Glucosidase The most active compounds showed strong binding affinity, with hydrogen bonds to key residues like Asp68, His111, and Gln181. nih.govresearchgate.net
Benzimidazole Urea (B33335) Derivatives α-Amylase and α-Glucosidase Compounds showed considerable affinity for the active sites of human lysosomal acid α-glucosidase (HLAG) and pancreatic α-amylase (HPA). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are invaluable for predicting the activity of newly designed compounds and for optimizing lead scaffolds to enhance their potency and selectivity.

QSAR studies have been instrumental in understanding the structural requirements for the biological activities of benzimidazole derivatives. nih.gov By correlating physicochemical, steric, electronic, and structural molecular descriptors with observed activity, researchers can identify key molecular features that govern the efficacy of these compounds. nih.govmdpi.com

A notable QSAR study analyzed a series of 2-amino or 2-methyl-1-substituted benzimidazoles for their antibacterial activity against Pseudomonas aeruginosa. nih.govmdpi.com A key finding was that the presence of a 2-amino substituent led to an increase in activity compared to a 2-methyl group. nih.gov The derived multiple linear regression (MLR) models showed excellent predictive power, with high correlation coefficients (r² > 0.99), indicating their reliability for predicting the antibacterial activity of this class of molecules. nih.gov The models highlighted the importance of specific physicochemical and structural descriptors in determining the inhibitory activity. nih.govmdpi.com

Other QSAR studies on benzimidazole derivatives have focused on their antimicrobial activity against various pathogens, including Staphylococcus aureus. nih.govnih.gov These analyses have established the importance of descriptors such as the weighted average polarizability (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) in describing antimicrobial activity. nih.gov For N-substituted benzimidazole derived carboxamides, 3D-QSAR models were generated to explore the molecular properties influencing their antioxidative activity. nih.gov

In the context of antiviral research, a QSAR model was developed for a large series of molecules with inhibitory activity against the SARS-CoV-2 PLpro enzyme. mdpi.com The resulting equation, which achieved good statistical significance (r² = 0.833, q² = 0.770), revealed that the presence of an aromatic ring and a basic nitrogen atom—features inherent to the 2-aminobenzimidazole scaffold—is crucial for good antiviral activity. mdpi.com

Table 2: Overview of QSAR Models for Benzimidazole Derivatives

Compound Series Biological Activity Model Type Key Statistical Parameters Important Descriptors/Findings
2-Amino/2-Methyl-1-Substituted Benzimidazoles Antibacterial (P. aeruginosa) MLR r² = 0.9992 (Model 1), r² = 0.9989 (Model 2) 2-amino group enhances activity over 2-methyl group. Models based on various physicochemical and structural descriptors. nih.gov
Substituted Benzimidazole Derivatives Antimicrobial QSAR Not specified Importance of WAP (weighted average polarizability), MlogP, and UI (unsaturation index) was established. nih.gov
Chloroaryloxyalkyl Imidazole and Benzimidazole Derivatives Antibacterial (S. aureus) MLR Not specified A three-parametric equation was found between logMIC and HOMO energy, hydration energy, and number of primary carbon atoms. nih.gov
N-Substituted Benzimidazole Carboxamides Antioxidative 3D-QSAR Not specified Models generated to explore molecular properties influencing antioxidative activity. nih.gov
PLpro Inhibitors (including Benzimidazoles) Anti-SARS-CoV-2 QSAR r² = 0.833, q² = 0.770 The presence of an aromatic ring and a basic nitrogen atom is crucial for activity. mdpi.com

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Amino 1h Benzo D Imidazol 5 Yl Methanol Analogues

Chemical Modifications at the 2-Amino Position

The 2-amino group of the benzimidazole (B57391) core is a key site for chemical modification, offering opportunities to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) analogues.

Acylation and Sulfonylation:

The primary amino group can be readily acylated or sulfonylated to introduce a variety of substituents. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base can yield the corresponding amides and sulfonamides. These modifications can influence the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, which are critical for target binding. A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized by reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride, followed by reaction with substituted piperazines. doi.org Several of these compounds showed significant anticancer activity, particularly against the HepG2 human cancer cell line. doi.org

Urea and Thiourea Derivatives:

The reaction of 2-aminobenzimidazoles with isocyanates or isothiocyanates is a common strategy to generate urea and thiourea derivatives, respectively. tandfonline.comnih.gov These derivatives have shown a broad spectrum of biological activities, including anticancer effects. tandfonline.comnih.gov A study on novel thiourea and urea-benzimidazole derivatives revealed that some compounds induced apoptosis in breast cancer cell lines through caspase-3/7 activation. tandfonline.comnih.gov The general synthetic scheme for these derivatives involves the reaction of a 2-aminobenzimidazole with an appropriate isocyanate or isothiocyanate.

Derivative TypeReagentsBiological ActivityReference
AcylaminoAcyl chloridesAnticancer doi.org
SulfonylaminoSulfonyl chloridesVaries dergipark.org.tr
UreaIsocyanatesAnticancer, Apoptosis induction tandfonline.comnih.gov
ThioureaIsothiocyanatesAnticancer, Apoptosis induction tandfonline.comnih.gov

Synthetic Transformations and Substitutions at the 5-Methanol Group

The 5-methanol group on the benzimidazole ring provides another handle for synthetic modification, allowing for the introduction of diverse functional groups that can impact the molecule's interaction with biological targets.

Oxidation to Aldehyde and Carboxylic Acid:

The primary alcohol of the 5-methanol group can be oxidized to the corresponding aldehyde or carboxylic acid. For example, 2-aryl-5-formyl-1H-benzimidazoles have been synthesized through the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles using Ni–Al alloy in the presence of formic acid. nih.gov This aldehyde can then serve as a precursor for further derivatization, such as reductive amination to form various amines.

Esterification and Etherification:

The hydroxyl group can undergo esterification with various carboxylic acids or their derivatives to form esters. Similarly, etherification with alkyl or aryl halides can introduce a range of ether functionalities. These modifications can significantly alter the lipophilicity and steric bulk of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties. For instance, etherification of a hydroxyphenyl-substituted benzimidazole with diethylaminoethyl chloride has been reported in the synthesis of nicotinic receptor antagonists. diva-portal.org

TransformationReagents/MethodResulting Functional GroupPotential for Further Derivatization
OxidationNi-Al alloy, formic acid (from cyano)AldehydeReductive amination, etc.
EsterificationCarboxylic acids/derivativesEster-
EtherificationAlkyl/aryl halidesEther-

Investigation of Substituent Effects on the Benzene (B151609) Ring of the Benzimidazole Core

The nature and position of substituents on the benzene portion of the benzimidazole ring play a critical role in determining the biological activity of the resulting analogues. Both electron-donating and electron-withdrawing groups can influence the electronic properties, lipophilicity, and steric interactions of the molecule.

In a quantitative structure-activity relationship (QSAR) study of 2-aminobenzimidazole derivatives as H3-antagonists, a range of substituents were introduced at the 5(6)-position. nih.gov The study found that the affinity for the H3-receptor had a parabolic dependence on the lipophilicity (log P) of the compounds. nih.gov Specifically, a methoxy (B1213986) group at the 5(6)-position resulted in a derivative with sub-nanomolar affinity. nih.gov

Another QSAR analysis of 2-amino and 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa revealed that the 2-amino derivatives were generally more active than the 2-methyl analogues. tandfonline.com The study also highlighted the importance of descriptors such as molar refractivity, polarizability, and hydration energy in predicting antibacterial activity. tandfonline.com The presence of a chlorine substituent on the benzene ring has been shown to enhance interactions with the active site of aromatase by forming a halogen bond. nih.gov

Substituent PositionSubstituent TypeEffect on ActivityReference
5(6)-positionMethoxyIncreased H3-receptor affinity nih.gov
2-positionAminoIncreased antibacterial activity tandfonline.com
Benzene ringChlorineEnhanced aromatase inhibition nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Benzimidazole Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced affinity, selectivity, or a dual mode of action. The benzimidazole scaffold has been successfully incorporated into various hybrid molecules with significant biological activities. nih.gov

Benzimidazole-Chalcone Hybrids:

Chalcones are known for their diverse pharmacological properties, including anticancer activity. Hybrid molecules combining the benzimidazole and chalcone (B49325) moieties have been designed and synthesized as potential anticancer agents. rsc.orgnih.govnih.gov Some of these hybrids have demonstrated potent anti-proliferative effects and have been identified as non-intercalative topoisomerase II catalytic inhibitors. nih.gov The synthesis of these hybrids often involves the Claisen-Schmidt condensation of a benzimidazole-2-carbaldehyde with an appropriate acetophenone. nih.govijeas.orgneliti.com

Benzimidazole-Thiazole/Triazole Hybrids:

The thiazole (B1198619) and triazole rings are also important pharmacophores in medicinal chemistry. Hybrid molecules incorporating these rings with the benzimidazole scaffold have been synthesized and evaluated for various biological activities. nih.govnih.govmdpi.comnih.gov For example, benzimidazole-thiazole hybrids have shown potent anti-inflammatory activity through dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. nih.gov Benzimidazole-1,2,3-triazole hybrids, synthesized via click chemistry, have exhibited promising antibacterial and antitumor activities. doi.orgtandfonline.comjchemlett.com

Hybrid TypeLinker/ScaffoldBiological ActivityReference
Benzimidazole-Chalconeα,β-unsaturated ketoneAnticancer, Topoisomerase II inhibition rsc.orgnih.govnih.gov
Benzimidazole-ThiazoleVarious linkersAnti-inflammatory, Anticancer nih.govdergipark.org.trnih.gov
Benzimidazole-TriazoleClick chemistryAntibacterial, Antitumor, Antidiabetic doi.orgtandfonline.comnih.govmdpi.comjchemlett.com

Elucidation of Structure-Biological Activity Relationships for Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is intricately linked to their structural features. SAR studies aim to identify the key structural requirements for a desired pharmacological effect.

For anticancer activity, the benzimidazole nucleus is considered a "Master Key" due to its structural similarity to purines, which allows it to interact with various biological targets like DNA, topoisomerase, and tyrosine kinases. nih.gov The presence of an oxadiazole conjugate to the benzimidazole scaffold was found to enhance antiproliferative effects. nih.gov

In the context of cholinesterase inhibition for potential treatment of neurodegenerative diseases, molecular modeling studies of 2-aminobenzimidazole derivatives have shown that the benzimidazole moiety can form a π-π stacking interaction with the indole (B1671886) ring of Trp82 in the active gorge of the enzyme. researchgate.net Furthermore, specific substituents can form hydrogen bonds with key residues like His438 at the catalytic site of butyrylcholinesterase. researchgate.net

Future Perspectives and Emerging Research Directions for 2 Amino 1h Benzo D Imidazol 5 Yl Methanol Research

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. rsc.org Future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic routes to (2-Amino-1H-benzo[d]imidazol-5-yl)methanol and its analogues.

Emerging "green chemistry" approaches are at the forefront of this evolution. nih.govresearchgate.net These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of specifically substituted benzimidazoles, this includes the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. iau.ir Photocatalytic methods, which use light to drive chemical reactions, are also a promising green alternative for the synthesis of functionalized benzimidazoles. nih.govcovenantuniversity.edu.ng

The development of novel catalytic systems is another key area. The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like alginate hydrogels or zeolites, offers advantages in terms of ease of separation and catalyst recyclability, contributing to more sustainable processes. nih.govrsc.org For a molecule like this compound, this could involve a one-pot synthesis from a suitably substituted diamine and a protected formaldehyde (B43269) equivalent, driven by a recyclable catalyst. Furthermore, the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst is a novel approach that can offer high yields and simplified work-up procedures. nih.gov The exploration of phosphorus oxychloride-mediated cyclization of ureas represents another specific and efficient route to 2-aminobenzimidazoles that could be adapted. nih.gov

Future synthetic strategies will likely focus on methods that allow for precise control over the substitution pattern on the benzimidazole (B57391) ring, enabling the creation of a diverse library of derivatives based on the this compound scaffold for further investigation.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. nih.gov These computational tools can significantly accelerate the identification of new derivatives with desired properties, be it for therapeutic applications or materials science.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are becoming increasingly sophisticated. nih.govchemijournal.com By training ML algorithms on existing data for benzimidazole derivatives, it is possible to build predictive models for various properties, including biological activity (e.g., anticancer, antimicrobial), toxicity, and physicochemical characteristics (ADME - absorption, distribution, metabolism, and excretion). iau.irnih.gov For this compound, this means that virtual libraries of derivatives can be rapidly screened to identify candidates with a high probability of success before committing to their synthesis. mdpi.com

Molecular docking and molecular dynamics simulations are powerful tools for understanding how benzimidazole derivatives interact with biological targets at the atomic level. rsc.org These methods can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific proteins or enzymes, guiding the rational design of more potent and selective compounds. rsc.orgiau.ir

Exploration of Undiscovered Application Domains for Benzimidazolyl Methanol (B129727) Architectures

While benzimidazoles are well-established in medicine, future research on this compound and its derivatives is poised to explore a range of exciting and previously untapped application domains. The unique electronic properties and functional handles of this scaffold make it a versatile building block for advanced materials and chemical tools.

One of the most promising emerging areas is in materials science , particularly for optoelectronic applications . The rigid, planar, and electron-deficient nature of the benzimidazole ring makes its derivatives suitable for use as electron transport materials and blue light-emitting materials in organic light-emitting diodes (OLEDs). nih.gov The amino and methanol groups on the this compound core could be functionalized to tune the electronic properties and solubility of these materials. Furthermore, benzimidazole-based polymers are known for their high thermal stability and mechanical strength, suggesting potential applications in high-performance plastics and membranes. ijprs.com There is also emerging research into benzimidazole derivatives as energetic materials. nih.gov

Another exciting frontier is the development of fluorescent probes and chemosensors . The benzimidazole scaffold can serve as a core component of molecules that change their fluorescence properties in the presence of specific analytes, such as metal ions (e.g., Zn²⁺, Cu²⁺), anions, or even changes in pH. iau.irnih.govacs.orgijprs.com The 2-amino group of this compound provides an excellent point for attaching recognition units that can selectively bind to target molecules, while the methanol group can influence the photophysical properties and aqueous solubility of the resulting sensor. Such probes have significant potential in environmental monitoring, bioimaging, and diagnostics. nih.govjcchems.com

The field of supramolecular chemistry also offers new avenues for benzimidazolyl methanol architectures. The N-H and amino groups of the benzimidazole ring are excellent hydrogen bond donors and acceptors, enabling the self-assembly of these molecules into complex, ordered structures. rsc.org The methanol group can also participate in hydrogen bonding networks. This could lead to the development of novel gels, liquid crystals, or other functional materials with applications in areas such as catalysis and drug delivery.

Finally, the unique photochemical properties of some benzimidazole derivatives are being explored for their use as photoswitches in photopharmacology, where the activity of a drug can be controlled with light. covenantuniversity.edu.ng The specific substitution pattern of this compound could be exploited to create novel photoswitchable compounds with potential therapeutic applications.

Interdisciplinary Research Fostering Novel Applications and Understanding of the Benzimidazole Scaffold

The future advancement of research on this compound will be significantly driven by interdisciplinary collaborations that bridge the gap between different scientific fields. The complexity of modern scientific challenges necessitates a multifaceted approach, and the benzimidazole scaffold provides a rich platform for such synergistic efforts.

A prime example of this is in drug discovery and development . The journey of a benzimidazole-based compound from a laboratory curiosity to a clinical therapeutic involves a close partnership between synthetic chemists, who design and create the molecules; biologists and pharmacologists, who evaluate their activity and mechanism of action; and computational scientists, who use in silico models to predict properties and guide design. nih.govchemijournal.comresearchgate.netnih.gov The development of novel anticancer agents based on the benzimidazole scaffold, for instance, requires a deep understanding of cancer biology to identify relevant molecular targets, combined with sophisticated chemical synthesis to create effective inhibitors. nih.govchemijournal.com

In the realm of materials science , collaborations between chemists, physicists, and engineers are essential for translating the promising electronic and optical properties of benzimidazole derivatives into functional devices. nih.gov Chemists can synthesize novel benzimidazole-containing polymers and small molecules, while physicists can characterize their properties and engineers can integrate them into electronic components like transistors or OLEDs.

The field of chemical biology represents another fertile ground for interdisciplinary research on the benzimidazole scaffold. covenantuniversity.edu.ng Here, chemists design and synthesize benzimidazole-based probes and labels, which are then used by biologists to study complex biological processes within living cells. This can involve the development of fluorescent sensors to track metal ions or the creation of photo-activatable drugs to study cellular signaling pathways with high spatial and temporal resolution.

Furthermore, the synergy between experimental and computational chemistry is becoming increasingly important. nih.govacs.org Experimentalists can synthesize and test new benzimidazole derivatives, providing valuable data to train and validate computational models. In turn, computational chemists can use these models to predict the properties of yet-unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. This iterative cycle of design, synthesis, testing, and modeling, fueled by interdisciplinary collaboration, will be crucial for unlocking the full potential of this compound and the broader class of benzimidazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-1H-benzo[d]imidazol-5-yl)methanol?

  • Methodology : Synthesis typically involves multi-step procedures. A common approach includes imine formation catalyzed by p-toluenesulfonic acid, followed by reduction using sodium borohydride (NaBH₄) to yield the final product. Reaction conditions (temperature, solvent polarity) critically influence yields. For example, ethanol or tetrahydrofuran (THF) as solvents may optimize intermediate stability .
  • Key Considerations : Purification via column chromatography or recrystallization (e.g., ethyl acetate) ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂ at δ 5.8–6.2 ppm, -CH₂OH at δ 3.5–4.0 ppm). Aromatic protons in the benzimidazole ring appear between δ 7.2–7.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 423.17 [M+H]⁺) .
  • IR Spectroscopy : Peaks at ~3357 cm⁻¹ (N-H stretch) and ~1593 cm⁻¹ (C=N stretch) validate the imidazole core .

Q. What are the primary biological activities reported for this compound?

  • Findings : The benzimidazole scaffold exhibits enzyme inhibition (e.g., tyrosine kinases) and antimicrobial activity. For instance, derivatives show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) due to intercalation with DNA or receptor binding .
  • Experimental Design : Use in vitro assays (MTT for cytotoxicity, agar diffusion for antimicrobial activity) with controls (e.g., doxorubicin, ampicillin) .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence structure-activity relationships (SAR)?

  • Methodology :

  • Side-Chain Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-position enhances binding affinity (e.g., ΔG = -8.2 kcal/mol in docking studies) .
  • Hydroxymethyl Position : The -CH₂OH group at C5 improves solubility and hydrogen-bonding interactions with biological targets (e.g., kinases) .
    • Data Analysis : Compare IC₅₀ values of derivatives using ANOVA to identify statistically significant trends.

Q. What computational methods are used to predict interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study tautomerism (e.g., thione-thiol equilibria) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase). Key interactions include π-π stacking with phenylalanine residues and hydrogen bonds with -OH/NH₂ groups .
    • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine models .

Q. How can spectral contradictions (e.g., variable NMR shifts) be resolved in structural analysis?

  • Troubleshooting :

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ may shift NH/OH protons due to hydrogen-bonding differences.
  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., amine-imine tautomers) .
    • Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Approaches :

  • Prodrug Design : Protect the -CH₂OH group as an ester (e.g., acetyl) to enhance metabolic stability .
  • pH Optimization : Buffered formulations (pH 6.5–7.4) minimize degradation of the imidazole ring .
    • Analytical Validation : Monitor stability via accelerated aging studies (40°C/75% RH) with UPLC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.